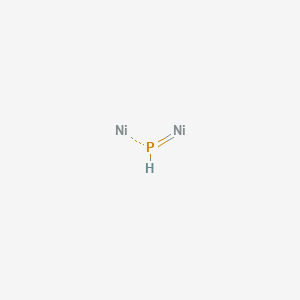nickel;phosphanylidenenickel
CAS No.:
Cat. No.: VC16203067
Molecular Formula: HNi2P
Molecular Weight: 149.369 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | HNi2P |
|---|---|
| Molecular Weight | 149.369 g/mol |
| IUPAC Name | nickel;phosphanylidenenickel |
| Standard InChI | InChI=1S/2Ni.HP/h;;1H |
| Standard InChI Key | NVGRHDRSZABBOX-UHFFFAOYSA-N |
| Canonical SMILES | P=[Ni].[Ni] |
Introduction
Synthesis and Structural Elucidation of Nickel-Phosphinidene Complexes
Cluster Formation via Organocyclophosphine Cleavage
A pivotal strategy for synthesizing nickel-phosphinidene clusters involves the reaction of bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂]) with organocyclophosphines. For instance, the treatment of [Ni(cod)₂] with methyl-substituted organocyclophosphine (PMe) and triethylphosphine (PEt₃) yields the cluster Ni₁₂(PMe)₁₀(PEt₃)₈, as demonstrated by X-ray crystallography . This reaction proceeds via cleavage of P–P bonds in the cyclic precursor, generating phosphinidene (PH) units that bridge nickel atoms (Table 1). The nuclearity and ligation of the resulting clusters depend on the steric bulk of both the cyclophosphine and capping ligands. Smaller clusters such as Ni₈(PMe)₆(PMe₃)₈ form when less bulky phosphines are employed .
Table 1: Representative Nickel-Phosphinidene Clusters
| Cluster Composition | Precursor Ligands | Nuclearity | Capping Ligands | Reference |
|---|---|---|---|---|
| Ni₁₂(PMe)₁₀(PEt₃)₈ | PMe, PEt₃ | 12 Ni | PEt₃ | |
| Ni₈(PMe)₆(PMe₃)₈ | PMe, PMe₃ | 8 Ni | PMe₃ | |
| Ni₃(μ₃-PPh)(μ-PPh₂)₂(PPh₃)₃ | PPh₃ | 3 Ni | PPh₃ |
Alternative Synthetic Routes
The Ni₃(μ₃-PPh)(μ-PPh₂)₂(PPh₃)₃ cluster exemplifies an alternative pathway using [Ni(η³-CPh₃)₂] as a Ni(0) synthon. Reaction with PPh₃ induces ligand substitution and phosphinidene transfer, forming a trinuclear core . This method highlights the versatility of nickel precursors in accessing diverse phosphinidene architectures.
Electronic and Geometric Properties
Bonding and Coordination Modes
Density functional theory (DFT) calculations on [Ni(bdt)(dppf)] (bdt = 1,2-benzenedithiolate; dppf = 1,1′-bis(diphenylphosphino)ferrocene) reveal that phosphinidene ligands adopt a μ₃-bridging mode in clusters, facilitating electron delocalization across the nickel framework . The Ni–P bond lengths in Ni₁₂(PMe)₁₀(PEt₃)₈ range from 2.21–2.35 Å, consistent with strong covalent interactions .
Spectroscopic Characterization
³¹P NMR spectroscopy serves as a critical tool for assessing cluster symmetry. For example, Ni₈(P*iPr)₆(PMe₃)₆ exhibits a single resonance at δ 18.7 ppm, indicating equivalent phosphorus environments . In contrast, Ni₃(μ₃-PPh)(μ-PPh₂)₂(PPh₃)₃ shows multiple signals due to inequivalent phosphinidene and capping ligands .
Catalytic and Electrochemical Applications
Hydrogen Evolution Reaction (HER)
Nickel-phosphinidene clusters serve as precursors for nickel phosphide (Ni₂P) electrocatalysts. Molten-state synthesis from nickel nitrate and PPh₃ produces Ni₂P nanoparticles with overpotentials of 265 mV at 10 mA/cm² for HER in acidic media . The phosphinidene clusters’ ability to release PH units under thermal conditions enables the formation of phase-pure Ni₂P, which outperforms Ni₃P due to optimal hydrogen adsorption energies .
Cross-Coupling Catalysis
The photoactive nickel complex [Ni(Mes)(bpy)] (Mes = mesityl; bpy = 2,2′-bipyridine) catalyzes C(sp²)–C(sp³) couplings between aryl halides and benzyltrifluoroborates via a Ni(I)/Ni(III) mechanism . Transmetalation occurs directly at the Ni(I) intermediate, bypassing traditional oxidative addition steps . This pathway, elucidated through mechanistic studies, underscores the role of phosphinidene-derived ligands in stabilizing paramagnetic nickel species.
Mechanistic Insights into Catalytic Cycles
Electrochemical Proton Reduction
The [Ni(bdt)(dppf)] complex achieves a turnover frequency (TOF) of 1,240 s⁻¹ for HER at 265 mV overpotential . DFT simulations confirm that protonation occurs sequentially at the nickel center, with the dppf ligand enhancing electron transfer kinetics .
Future Directions and Challenges
Expanding Nuclearity and Functionality
Future research should explore higher-nuclearity clusters (e.g., Ni₂₀ frameworks) for multi-electron redox processes. Incorporating heteroatoms like sulfur or boron into phosphinidene ligands could modulate electronic properties for CO₂ reduction or ammonia synthesis.
Stability Enhancements
Improving the oxidative stability of nickel-phosphinidene complexes in acidic media remains a hurdle. Ligand engineering—such as fluorinated phosphines—may mitigate decomposition pathways while preserving catalytic activity .
Scalability of Synthesis
Current methods rely on sensitive Ni(0) precursors like [Ni(cod)₂]. Developing air-stable nickel sources compatible with industrial-scale phosphinidene transfer reactions is critical for commercial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume